Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate
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Description
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is a useful research compound. Its molecular formula is C13H15BrO5 and its molecular weight is 331.162. The purity is usually 95%.
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Scientific Research Applications
Electroreductive Radical Cyclization
- Application : Ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and similar compounds are utilized in electroreductive intramolecular cyclization. This process is catalyzed by nickel(I) and involves cleavage of the carbon-bromine bond, forming radical intermediates and leading to the synthesis of complex organic structures (Esteves et al., 2005).
Synthesis of Novel Copolymers
- Application : Novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene. These processes involve the use of radical initiation and result in copolymers with unique properties, analyzed via various spectroscopic and thermal techniques (Kharas et al., 2016).
Electrochemical Reduction Studies
- Application : Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate has been studied for its electrochemical reduction at various cathodes in dimethylformamide. This research provides insights into the electrochemical behavior of such compounds, essential for developing new electrochemical synthesis methods (Henderson et al., 2014).
Crystal Packing Interactions
- Application : Research into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has shown the presence of unique N⋯π and O⋯π interactions. Understanding these interactions is crucial for designing materials with desired crystal properties (Zhang et al., 2011).
Synthesis of Asymmetric Difunctional Initiators
- Application : Novel asymmetric difunctional initiators have been synthesized using compounds like ethyl 2-bromo propanoate. These initiators are used in atom transfer radical polymerization, leading to the formation of block copolymers with specific properties (Tunca et al., 2001).
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZKHNCCPUNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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